molecular formula C16H22Cl3NO2 B1432329 Chlorambucil chloroethyl ester CAS No. 94236-91-6

Chlorambucil chloroethyl ester

Cat. No. B1432329
CAS RN: 94236-91-6
M. Wt: 366.7 g/mol
InChI Key: DUPWPMRXQCYAKW-UHFFFAOYSA-N
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Description

Chlorambucil chloroethyl ester is a derivative of Chlorambucil . Chlorambucil is an antineoplastic in the class of alkylating agents that is used to treat various forms of cancer .


Synthesis Analysis

The synthesis of this compound involves the reaction of Chlorambucil with the appropriate alcohol by reaction with p-toluenesulfonic acid in benzene under azeotropic conditions to remove water formed during the reaction .


Molecular Structure Analysis

The molecular formula of this compound is C16H22Cl3NO2 . The average mass is 366.710 Da and the monoisotopic mass is 365.071625 Da .


Chemical Reactions Analysis

This compound has been reported to undergo various chemical reactions. For instance, Pocasap et al. synthesized a class of Chlorambucil–tyrosine hybrid compounds by combining Chlorambucil with L-tyrosine via esterification and amidation reactions .

Mechanism of Action

Target of Action

Chlorambucil chloroethyl ester, a derivative of Chlorambucil, is an antineoplastic agent that belongs to the class of alkylating agents . Its primary targets are the guanine bases in the DNA double-helix strands . The compound’s ability to add alkyl groups to many electronegative groups under conditions present in cells is the reason it is classified as an alkylating agent .

Mode of Action

The compound works by cross-linking guanine bases in DNA double-helix strands, directly attacking the DNA . This action prevents the strands from uncoiling and separating, which is necessary for DNA replication . As a result, the cells can no longer divide .

Biochemical Pathways

The compound interferes with DNA replication and RNA transcription by alkylation and cross-linking the strands of DNA, inducing cellular apoptosis . This process disrupts the normal cell cycle and leads to cell death .

Pharmacokinetics

Studies on chlorambucil, the parent compound, suggest that it is rapidly and completely absorbed from the gastrointestinal tract . It is metabolized in the liver and has an elimination half-life of approximately 1.5 hours

Result of Action

The result of the compound’s action is the inhibition of tumor growth . By preventing DNA replication and inducing cell death, the compound effectively stops the proliferation of cancer cells . This makes it a valuable tool in the treatment of various forms of cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and specificity can affect its uptake and therapeutic outcomes . Additionally, the compound’s short half-life may limit its effectiveness, necessitating frequent dosing

Advantages and Limitations for Lab Experiments

The major advantage of using chlorambucil chloroethyl ester in lab experiments is that it is a relatively inexpensive and easy to obtain drug. It is also relatively safe to use in laboratory experiments, as it does not have the same side effects as other chemotherapy drugs. However, there are some limitations to using this compound in lab experiments. For example, it is not as effective at killing cancer cells as other chemotherapy drugs, and it can be toxic to healthy cells.

Future Directions

There are a number of potential future directions for research involving chlorambucil chloroethyl ester. One potential direction is to investigate the effects of this compound in combination with other chemotherapy drugs. Another potential direction is to investigate the effects of this compound on different types of cancer. Another potential direction is to investigate the effects of this compound on the immune system and the development of new treatments for cancer. Finally, further research into the biochemical and physiological effects of this compound could lead to new treatments for cancer.

Scientific Research Applications

Chlorambucil chloroethyl ester is used in scientific research to study the mechanisms of action and biochemical and physiological effects of nitrogen mustard alkylating agents. It is also used to study the effects of DNA damage caused by these agents, and to develop new treatments for cancer. This compound has been used in studies to investigate the effects of DNA damage on cell growth and survival, as well as to study the effects of DNA damage on gene expression. This compound has also been used to study the effects of DNA damage on the immune system and to investigate the role of DNA damage in cancer progression.

Safety and Hazards

Chlorambucil chloroethyl ester is toxic if swallowed and may cause cancer. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloroethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl3NO2/c17-8-11-20(12-9-18)15-6-4-14(5-7-15)2-1-3-16(21)22-13-10-19/h4-7H,1-3,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPWPMRXQCYAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)OCCCl)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196946
Record name 2-Chloroethyl 4-[bis(2-chloroethyl)amino]benzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94236-91-6
Record name 2-Chloroethyl 4-[bis(2-chloroethyl)amino]benzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94236-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorambucil chloroethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094236916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroethyl 4-[bis(2-chloroethyl)amino]benzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroethyl 4-[bis(2-chloroethyl)amino]phenylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHLORAMBUCIL CHLOROETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI3JYQ5ELG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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